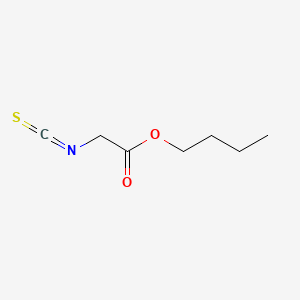
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is structurally characterized by a phenothiazine core with a dimethylaminopropyl side chain and a pentanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- involves its interaction with various molecular targets, including:
Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and reducing psychotic symptoms.
Serotonergic Receptors: Modulates serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Histaminergic Receptors: Exhibits antihistaminic activity, leading to sedative effects.
Comparación Con Compuestos Similares
Similar Compounds
Acepromazine: A phenothiazine derivative with similar pharmacological properties, used primarily as a veterinary sedative.
Chlorpromazine: Another phenothiazine derivative, widely used as an antipsychotic medication.
Promethazine: Known for its antihistaminic and antiemetic effects.
Uniqueness
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a pentanone group and a dimethylaminopropyl side chain may result in unique interactions with molecular targets, leading to specific therapeutic effects.
Propiedades
Número CAS |
60563-11-3 |
|---|---|
Fórmula molecular |
C22H28N2OS |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]pentan-1-one |
InChI |
InChI=1S/C22H28N2OS/c1-4-5-10-20(25)17-12-13-22-19(16-17)24(15-8-14-23(2)3)18-9-6-7-11-21(18)26-22/h6-7,9,11-13,16H,4-5,8,10,14-15H2,1-3H3 |
Clave InChI |
IJDCIBPYIVNCEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


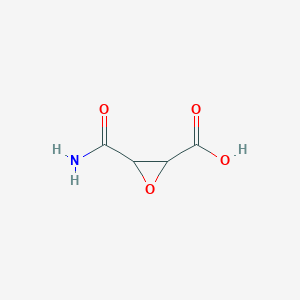
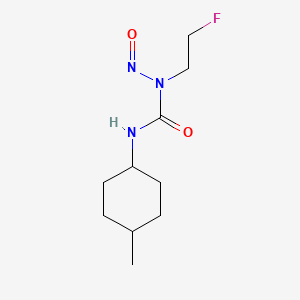
![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
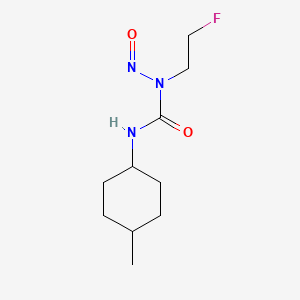
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

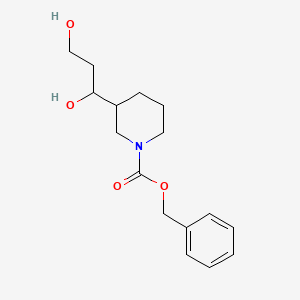
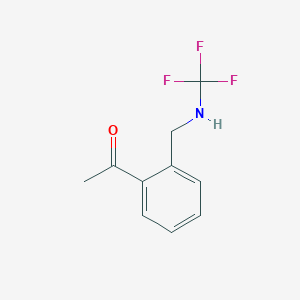

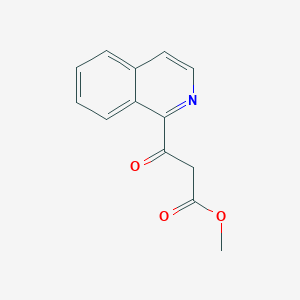
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)

